molecular formula C27H30FN5O3 B2747538 N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243049-07-1

N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2747538
CAS RN: 1243049-07-1
M. Wt: 491.567
InChI Key:
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Description

N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30FN5O3 and its molecular weight is 491.567. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Inotropic Evaluation

Compounds within the chemical family of [1,2,4]triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their positive inotropic activity. These compounds, including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, showed promising activity by increasing the stroke volume in isolated rabbit-heart preparations, suggesting potential applications in cardiovascular research (Liu et al., 2009).

Anticancer Activity

Another area of application for similar compounds involves their anticancer properties. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized with the structural requirements essential for anticancer activity. These compounds exhibited significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).

Analgesic Activity

Compounds bearing a quinazoline moiety have been synthesized and assessed for their analgesic properties. For instance, derivatives with a 6,8-dibromo-2-methylquinazoline component have shown effectiveness in pain management, indicating potential applications in developing new analgesic drugs (Saad et al., 2011).

Antibacterial Agents

A series of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, were synthesized and evaluated for their antimicrobial activities against primary pathogens. Some of these compounds demonstrated potent antibacterial effects, particularly against S. aureus and pathogenic yeasts, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

N-cyclopentyl-2-[(4-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17(2)13-14-31-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(31)30-32(27(33)36)16-18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBKIDOJYCKXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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